Beclabuvir Hydrochloride

Description

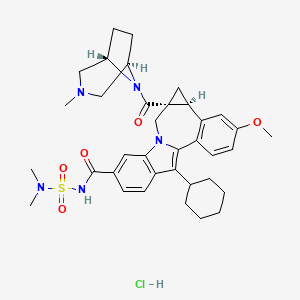

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

(8S,10R)-19-cyclohexyl-N-(dimethylsulfamoyl)-5-methoxy-10-[(1S,5R)-3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carbonyl]-12-azapentacyclo[10.7.0.02,7.08,10.013,18]nonadeca-1(19),2(7),3,5,13(18),14,16-heptaene-15-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H45N5O5S.ClH/c1-38(2)47(44,45)37-34(42)23-10-14-28-31(16-23)40-21-36(35(43)41-24-11-12-25(41)20-39(3)19-24)18-30(36)29-17-26(46-4)13-15-27(29)33(40)32(28)22-8-6-5-7-9-22;/h10,13-17,22,24-25,30H,5-9,11-12,18-21H2,1-4H3,(H,37,42);1H/t24-,25+,30-,36-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHXVACFNNPBRLK-OZSFMWOHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2CCC(C1)N2C(=O)C34CC3C5=C(C=CC(=C5)OC)C6=C(C7=C(N6C4)C=C(C=C7)C(=O)NS(=O)(=O)N(C)C)C8CCCCC8.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@H]2CC[C@@H](C1)N2C(=O)[C@]34C[C@H]3C5=C(C=CC(=C5)OC)C6=C(C7=C(N6C4)C=C(C=C7)C(=O)NS(=O)(=O)N(C)C)C8CCCCC8.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H46ClN5O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

696.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

958002-36-3 | |

| Record name | Beclabuvir hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0958002363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BECLABUVIR HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KU5345YJF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Beclabuvir: A Deep Dive into a Non-Nucleoside NS5B Polymerase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Beclabuvir is a potent, allosteric, non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, an essential enzyme for viral replication.[1][2] This technical guide provides a comprehensive overview of beclabuvir, including its mechanism of action, chemical properties, antiviral activity, resistance profile, and pharmacokinetic properties. The information is tailored for researchers, scientists, and professionals involved in drug development.

Core Concepts: Mechanism of Action

Beclabuvir exerts its antiviral effect by binding to a distinct allosteric site on the NS5B polymerase known as thumb site I.[3][4] This binding event induces a conformational change in the enzyme, ultimately hindering RNA synthesis and viral replication.[5] Unlike nucleoside inhibitors that compete with natural substrates at the active site, beclabuvir's allosteric inhibition offers a different modality for disrupting viral machinery.[6] The NS5B polymerase's structure resembles a right hand with palm, fingers, and thumb domains.[7] Beclabuvir's binding to the thumb domain interferes with the conformational changes necessary for the polymerase's function.[6][7]

Signaling Pathway of NS5B Inhibition by Beclabuvir

Caption: Beclabuvir allosterically binds to thumb site I of the HCV NS5B polymerase, inducing a conformational change that inhibits RNA synthesis and blocks viral replication.

Chemical Properties

Beclabuvir, also known as BMS-791325, is a complex small molecule with the IUPAC name (1aR,12bS)-8-Cyclohexyl-N-(dimethylsulfamoyl)-11-methoxy-1a-{[(1R,5S)-3-methyl-3,8-diazabicyclo[3.2.1]oct-8-yl]carbonyl}-1,1a,2,12b-tetrahydrocyclopropa[d]indolo[2,1-a][8]benzazepine-5-carboxamide.[2] Its development involved extensive structure-activity relationship (SAR) studies to optimize its antiviral potency and pharmacokinetic profile.[9]

Chemical Structure of Beclabuvir

Caption: The chemical structure of beclabuvir.

Antiviral Activity and Efficacy

Beclabuvir demonstrates potent antiviral activity against multiple HCV genotypes.[10] Quantitative data on its efficacy are summarized below.

Table 1: In Vitro Antiviral Activity of Beclabuvir

| Parameter | Genotype | Value | Reference |

| IC50 | 1, 3, 4, 5 | < 28 nM | [3][4][11] |

| EC50 | 1a | 3 nM | [12] |

| EC50 | 1b | 6 nM | [12] |

| EC50 | 3a, 4a, 5a | 3 - 18 nM | [12] |

IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.[13][14] EC50 (half-maximal effective concentration) refers to the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.[13][14][15]

In clinical trials, beclabuvir has been evaluated in combination with other direct-acting antivirals (DAAs), such as the NS5A inhibitor daclatasvir and the NS3 protease inhibitor asunaprevir.[8][9] This combination therapy, known as DCV-TRIO, has shown high sustained virologic response (SVR) rates in patients with HCV genotype 1 infection.[16][17]

Resistance Profile

As with other antiviral agents, the emergence of drug resistance is a concern. Resistance to beclabuvir is associated with specific amino acid substitutions in the NS5B polymerase, particularly at position P495.[18][19] The P495L substitution has been shown to confer a significant reduction in sensitivity to the drug.[18] Other mutations associated with beclabuvir resistance include A338V, I424V, L392I, and A442T.[20]

Table 2: Key Resistance-Associated Substitutions for Beclabuvir

| Substitution | HCV Genotype | Fold Change in EC50 | Reference |

| P495L | 1a/1b | >100 | [18] |

| P495S | 1a/1b | >100 | [19] |

| A421V | 1a | - | [18] |

Pharmacokinetics

The pharmacokinetic profile of beclabuvir has been characterized in clinical studies. It is typically administered orally.[21] Population pharmacokinetic models have described beclabuvir's behavior using a one-compartment model with linear elimination.[21]

Table 3: Pharmacokinetic Parameters of Beclabuvir

| Parameter | Value | Population | Reference |

| Model | 1-compartment with linear elimination | HCV-infected subjects | [21] |

| Race Effect | Higher exposure in Asian subjects | - | [21] |

Experimental Protocols

NS5B Polymerase Inhibition Assay

This in vitro assay is crucial for determining the inhibitory activity of compounds like beclabuvir against the HCV NS5B polymerase.

Experimental Workflow for NS5B Polymerase Inhibition Assay

Caption: A generalized workflow for an in vitro NS5B polymerase inhibition assay.

A typical reaction mixture includes the purified NS5B enzyme, an RNA template, ribonucleoside triphosphates (NTPs, one of which is often radiolabeled for detection), and the inhibitor compound at varying concentrations.[22][23] The reaction is incubated to allow for RNA synthesis, and the amount of newly synthesized RNA is quantified to determine the inhibitory effect of the compound.[22]

HCV Replicon Assay

This cell-based assay is used to evaluate the antiviral activity of a compound in a cellular context.

Methodology:

-

Cell Culture: Huh-7 human hepatoma cells harboring an HCV subgenomic replicon are cultured. These replicons contain the HCV non-structural proteins, including NS5B, and can replicate autonomously within the cells.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., beclabuvir).

-

Incubation: The treated cells are incubated for a specific period to allow for HCV replication and the antiviral effect of the compound to take place.

-

Quantification of HCV RNA: Total cellular RNA is extracted, and the level of HCV replicon RNA is quantified using methods such as quantitative real-time PCR (qRT-PCR).

-

Data Analysis: The reduction in HCV RNA levels in treated cells compared to untreated controls is used to calculate the EC50 value.

Conclusion

Beclabuvir is a well-characterized non-nucleoside inhibitor of the HCV NS5B polymerase with potent antiviral activity against a range of HCV genotypes. Its allosteric mechanism of action provides a valuable therapeutic option, particularly in combination with other DAAs. Understanding its efficacy, resistance profile, and pharmacokinetic properties, as detailed in this guide, is crucial for its effective use in research and clinical settings. The provided experimental protocols offer a foundation for further investigation into beclabuvir and the development of novel NS5B inhibitors.

References

- 1. Facebook [cancer.gov]

- 2. Beclabuvir - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. glpbio.com [glpbio.com]

- 5. Beclabuvir | C36H45N5O5S | CID 56934415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. NS5B inhibitor - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Beclabuvir for the treatment of hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of Beclabuvir: A Potent Allosteric Inhibitor of the Hepatitis C Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A randomized, placebo-controlled study of the NS5B inhibitor beclabuvir with peginterferon/ribavirin for HCV genotype 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]

- 14. IC50 and EC50 | Graphstats Technologies [graphstats.net]

- 15. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Daclatasvir, asunaprevir and beclabuvir fixed-dose combination for patients with genotype 1 chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Beclabuvir in combination with asunaprevir and daclatasvir for hepatitis C virus genotype 1 infection: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pooled analysis of HCV genotype 1 resistance-associated substitutions in NS5A, NS3 and NS5B pre-and post-treatment with 12 weeks of daclatasvir, asunaprevir and beclabuvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. dovepress.com [dovepress.com]

- 21. Population Pharmacokinetic Analysis of Daclatasvir, Asunaprevir, and Beclabuvir Combination in HCV-Infected Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]

- 23. academic.oup.com [academic.oup.com]

Beclabuvir's Allosteric Grip on HCV Polymerase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Beclabuvir (BMS-791325) is a potent, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. It exerts its antiviral effect through a sophisticated allosteric mechanism, binding to a distinct pocket on the enzyme known as thumb site 1. This binding event induces conformational changes that lock the polymerase in an inactive state, thereby preventing viral RNA replication. This technical guide provides an in-depth exploration of the allosteric binding site of beclabuvir on the HCV NS5B polymerase, detailing the molecular interactions, mechanism of inhibition, and the experimental methodologies used to elucidate these characteristics.

The Allosteric Binding Site: Thumb Pocket 1

Beclabuvir binds to a well-defined allosteric pocket located in the thumb domain of the HCV NS5B polymerase, approximately 35 Å from the enzyme's active site. This pocket is referred to as "thumb site 1" or "thumb pocket 1". The binding of beclabuvir to this site is characterized by a network of hydrophobic interactions and hydrogen bonds with key amino acid residues.

Key Interacting Amino Acid Residues:

The primary drivers of beclabuvir's binding affinity are interactions with a cluster of hydrophobic amino acid side chains within thumb site 1. Additionally, crucial hydrogen bonds stabilize the inhibitor-enzyme complex. The key residues involved in this interaction include:

-

Proline 495 (P495): This residue is a cornerstone of the binding pocket, making multiple contacts with the indole ligand of beclabuvir. The significance of P495 is underscored by the observation that mutations at this position, particularly P495L, confer resistance to the drug.

-

Arginine 503 (R503): The sulfamide moiety of beclabuvir forms hydrogen bonds with the side chain of R503, providing a critical anchor point for the inhibitor.

-

Leucine 492 (L492), Threonine 399 (T399), and Alanine 400 (A400): These residues contribute to the hydrophobic environment of the binding pocket and make contacts with the methylene moiety of the cyclopropyl ring and the ethano-bridged N-methyl piperazine group of beclabuvir.

Mechanism of Allosteric Inhibition

The binding of beclabuvir to thumb site 1 induces a conformational change in the NS5B polymerase, effectively locking it in an inactive state. This allosteric inhibition prevents the enzyme from adopting the "closed" and transcriptionally active conformation necessary for viral RNA synthesis.

The proposed mechanism of inhibition is as follows:

-

Displacement of Leu-30: In the unbound, apo state of the enzyme, Leucine 30 (Leu-30) from the Δ1 loop of the fingers domain occupies the hydrophobic pocket that constitutes thumb site 1. This interaction is thought to be important for stabilizing the closed, active conformation of the polymerase during RNA transcription.

-

Beclabuvir Occupancy: Beclabuvir binds to this pocket, displacing Leu-30.

-

Inhibition of Conformational Change: By occupying this critical pocket, beclabuvir prevents the necessary interaction between the fingers and thumb domains. This steric hindrance inhibits the conformational transition to the closed state.

-

Prevention of RNA Synthesis: With the enzyme locked in an open, inactive conformation, the initiation of RNA transcription is blocked, leading to the potent inhibition of viral replication.

Quantitative Data

The inhibitory activity of beclabuvir has been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of Beclabuvir against HCV NS5B Polymerase

| Genotype | Wild-Type IC₅₀ (nM) | P495L Mutant IC₅₀ (nM) |

| 1a | < 28 | - |

| 1b | 20 | 190 |

| 3a | < 28 | - |

| 4a | < 28 | - |

| 5a | < 28 | - |

IC₅₀ (50% inhibitory concentration) values were determined using a biochemical enzyme assay with recombinant wild-type or P495L mutant NS5B polymerase.[1]

Table 2: Antiviral Activity of Beclabuvir in HCV Replicon Assays

| Genotype | EC₅₀ (nM) |

| 1a | 10 |

| 1b | 8 |

EC₅₀ (50% effective concentration) values were determined in human hepatocyte-derived cell lines (Huh-7) constitutively expressing sub-genomic HCV replicons.[2]

Experimental Protocols

The characterization of beclabuvir's interaction with HCV NS5B polymerase has relied on a suite of biochemical and cell-based assays, as well as structural biology techniques.

NS5B Polymerase Inhibition Assay (Scintillation Proximity Assay)

This biochemical assay measures the enzymatic activity of recombinant NS5B polymerase by quantifying the incorporation of a radiolabeled nucleotide into a newly synthesized RNA strand.

Methodology:

-

Enzyme and Substrates: Recombinant wild-type or mutant HCV NS5B polymerase (typically a C-terminally truncated form for improved solubility) is used. The reaction mixture includes a template RNA, a primer, and a mixture of nucleotide triphosphates (NTPs), with one of the NTPs being radiolabeled (e.g., [³H]-UTP).

-

Inhibitor Incubation: The enzyme is pre-incubated with varying concentrations of beclabuvir or a vehicle control (DMSO).

-

Reaction Initiation: The polymerization reaction is initiated by the addition of the NTP mixture.

-

Detection: The newly synthesized, radiolabeled RNA product is captured on scintillation proximity assay (SPA) beads. When the radiolabeled RNA is in close proximity to the scintillant-impregnated beads, it excites the scintillant, producing a light signal that is detected by a scintillation counter.

-

Data Analysis: The amount of light produced is proportional to the amount of radiolabeled RNA synthesized. The IC₅₀ value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

HCV Replicon Assay

This cell-based assay assesses the antiviral activity of a compound in a cellular context that mimics viral replication.

Methodology:

-

Cell Lines: Human hepatoma cells (Huh-7) that have been engineered to stably express a sub-genomic HCV replicon are used. These replicons contain the HCV non-structural proteins necessary for RNA replication, often with a reporter gene (e.g., luciferase) for easy quantification.

-

Compound Treatment: The replicon-containing cells are treated with serial dilutions of beclabuvir or a vehicle control.

-

Incubation: The cells are incubated for a period of time (e.g., 72 hours) to allow for viral replication and the effect of the inhibitor to manifest.

-

Quantification of Replication: The level of HCV RNA replication is determined by measuring the reporter gene activity (e.g., luciferase luminescence) or by quantifying HCV RNA levels using real-time PCR.

-

Data Analysis: The EC₅₀ value is determined by plotting the percentage of inhibition of replicon replication against the compound concentration. A concurrent cytotoxicity assay is often performed to ensure that the observed antiviral effect is not due to general cellular toxicity.

X-ray Crystallography

Determining the three-dimensional structure of the NS5B polymerase in complex with beclabuvir provides a detailed atomic-level view of the binding interactions.

Methodology:

-

Protein Expression and Purification: A soluble, truncated form of HCV NS5B polymerase is expressed in a suitable system (e.g., E. coli) and purified to homogeneity.

-

Co-crystallization: The purified NS5B protein is mixed with a molar excess of beclabuvir and subjected to crystallization screening under various conditions (e.g., different precipitants, pH, and temperature).

-

Data Collection: Once suitable crystals are obtained, they are cryo-cooled and subjected to X-ray diffraction at a synchrotron source.

-

Structure Determination and Refinement: The diffraction data are processed to determine the electron density map, and a model of the protein-inhibitor complex is built and refined to fit the experimental data.

Site-Directed Mutagenesis

This technique is used to introduce specific amino acid substitutions in the NS5B polymerase to identify residues critical for inhibitor binding and to study the mechanisms of drug resistance.

Methodology:

-

Mutagenesis: A plasmid containing the gene for HCV NS5B is used as a template. Primers containing the desired mutation (e.g., to change the codon for Proline 495 to Leucine) are used in a PCR reaction to generate a mutated plasmid.

-

Expression and Purification: The mutated plasmid is used to express and purify the mutant NS5B protein.

-

Functional Analysis: The enzymatic activity of the mutant polymerase and its sensitivity to beclabuvir are assessed using the NS5B polymerase inhibition assay described above.

Resistance to Beclabuvir

The primary mechanism of resistance to beclabuvir involves mutations in the allosteric binding site that reduce the inhibitor's binding affinity.

-

P495L/S: The most prominent resistance-associated substitutions are at position 495 in the thumb domain, where proline is replaced by leucine or serine.[3] The P495L mutation results in a significant increase in the IC₅₀ value for beclabuvir.

Conclusion

Beclabuvir's allosteric inhibition of the HCV NS5B polymerase represents a successful example of structure-based drug design. By targeting a distinct pocket remote from the active site, beclabuvir effectively locks the enzyme in an inactive conformation, potently inhibiting viral replication. The detailed understanding of its binding site and mechanism of action, elucidated through a combination of biochemical, cellular, and structural studies, provides a valuable framework for the development of next-generation allosteric inhibitors for HCV and other viral polymerases.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Discovery of Beclabuvir: A Potent Allosteric Inhibitor of the Hepatitis C Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pooled analysis of HCV genotype 1 resistance-associated substitutions in NS5A, NS3 and NS5B pre-and post-treatment with 12 weeks of daclatasvir, asunaprevir and beclabuvir - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetic Properties of Beclabuvir Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beclabuvir hydrochloride (BCV), formerly known as BMS-791325, is a potent, allosteric, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. It has demonstrated significant antiviral activity against multiple HCV genotypes and has been a component of combination therapies for the treatment of chronic hepatitis C. This technical guide provides a comprehensive overview of the pharmacokinetic properties of beclabuvir, including its absorption, distribution, metabolism, and excretion (ADME), as well as its potential for drug-drug interactions. The information presented herein is intended to support further research and development efforts related to this compound.

Pharmacokinetic Profile

The pharmacokinetic profile of beclabuvir has been characterized through a series of preclinical and clinical investigations. These studies have established its oral bioavailability, distribution characteristics, metabolic pathways, and elimination kinetics.

Absorption

Beclabuvir is orally bioavailable. In preclinical studies involving rats, the oral bioavailability of a closely related analog was reported to be 69%[1]. For beclabuvir itself, the oral bioavailability in humans is approximately 66%[2].

Distribution

Beclabuvir exhibits a hepatotropic disposition, meaning it preferentially distributes to the liver, the primary site of HCV replication. Across different preclinical species, liver-to-plasma concentration ratios have been observed to range from 1.6 to 60-fold[2]. In rat pharmacokinetic studies, beclabuvir demonstrated a volume of distribution of 2.7 L/kg[3].

Metabolism

Beclabuvir is subject to metabolism, and an active metabolite, BMS-794712, has been identified in human plasma[4]. In vitro studies using human liver microsomes have been employed to investigate its metabolic stability[3]. While detailed human metabolism pathways are not fully elucidated in the public domain, oxidative degradation pathways have been explored under laboratory conditions. Photo-oxidative degradation of beclabuvir has been shown to lead to the formation of hydroxyl and des-methyl analogs through oxidation of the tertiary amine on the piperazine ring[5]. Oxidative conditions using hydrogen peroxide resulted in the oxidation of the indole ring[5].

Beclabuvir, particularly in a fixed-dose combination with daclatasvir and asunaprevir, has been studied for its potential to induce and inhibit cytochrome P450 (CYP) enzymes. These studies indicate that the combination regimen can lead to weak-to-moderate induction of CYP3A4 and moderate, dose-dependent induction of CYP2C19[6]. Weak inhibition of CYP2D6 was also observed[6].

Excretion

The terminal half-life of beclabuvir in plasma is approximately 8.3 hours[2]. Population pharmacokinetic modeling suggests that beclabuvir's pharmacokinetics can be described by a one-compartment model with linear elimination[7].

Quantitative Pharmacokinetic Data

Table 1: Preclinical Pharmacokinetic Parameters of Beclabuvir in Rats

| Parameter | Value | Species | Reference |

| Oral Bioavailability (F) | 69% (for a close analog) | Rat | [1] |

| Volume of Distribution (Vd) | 2.7 L/kg | Rat | [3] |

| Plasma Half-life (t1/2) | 1.3 ± 0.7 h (for a close analog) | Rat | [1] |

| Liver Concentration (4h post 10 mg/kg oral dose) | 33 µM | Rat | [3] |

Table 2: Human Pharmacokinetic Parameters of Beclabuvir

| Parameter | Value | Population | Reference |

| Oral Bioavailability (F) | 66% | Human | [2] |

| Plasma Half-life (t1/2) | 8.3 h | Human | [2] |

| Pharmacokinetic Model | 1-compartment with linear elimination | HCV-infected subjects | [7] |

Drug-Drug Interaction Profile

In vitro and clinical studies have investigated the potential of beclabuvir, primarily as part of a fixed-dose combination, to perpetrate drug-drug interactions.

Table 3: Summary of Beclabuvir's Drug-Drug Interaction Potential (in a Fixed-Dose Combination)

| Enzyme/Transporter | Effect | Magnitude | Reference |

| CYP1A2 | No significant effect | - | [6] |

| CYP2C8 | No significant effect | - | [6] |

| CYP2C9 | No significant effect | - | [6] |

| CYP2C19 | Induction | Moderate, dose-dependent | [6] |

| CYP2D6 | Inhibition | Weak | [6] |

| CYP3A4 | Induction | Weak-to-moderate | [6] |

| P-glycoprotein (P-gp) | Inhibition | Weak | [6] |

| Organic Anion-Transporting Polypeptide (OATP) | Inhibition | Weak-to-moderate | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of pharmacokinetic studies. The following sections outline the protocols for key experiments cited in the characterization of beclabuvir.

Quantification of Beclabuvir in Human Plasma by LC-MS/MS

Objective: To determine the concentration of beclabuvir and its active metabolite (BMS-794712) in human plasma samples.

Methodology:

-

Sample Preparation:

-

Thaw frozen human plasma samples at room temperature.

-

To a 50 µL aliquot of plasma, add an internal standard.

-

Perform a liquid-liquid extraction with methyl-t-butyl ether to separate the analytes from plasma proteins and other matrix components[4][8].

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in a solvent compatible with the mobile phase.

-

-

Chromatographic Separation:

-

Inject the reconstituted sample into a liquid chromatography system.

-

Employ a C18 reverse-phase column for separation.

-

Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile/methanol).

-

-

Mass Spectrometric Detection:

-

Utilize a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Monitor the analytes using Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for beclabuvir and its metabolite are selected for quantification[4].

-

-

Quantification:

-

Construct a calibration curve using standards of known concentrations.

-

Determine the concentration of beclabuvir in the plasma samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve. The lower limit of quantitation (LLOQ) for beclabuvir has been reported to be 2 ng/mL[4].

-

In Vitro Metabolism in Human Liver Microsomes

Objective: To assess the metabolic stability of beclabuvir in human liver microsomes.

Methodology:

-

Incubation:

-

Prepare an incubation mixture containing human liver microsomes, beclabuvir at a specified concentration, and a phosphate buffer.

-

Pre-incubate the mixture at 37°C.

-

Initiate the metabolic reaction by adding a NADPH-regenerating system.

-

-

Time Course Sampling:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the incubation mixture.

-

Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

-

-

Sample Analysis:

-

Centrifuge the samples to pellet the precipitated proteins.

-

Analyze the supernatant for the remaining concentration of beclabuvir using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of beclabuvir remaining versus time.

-

Determine the in vitro half-life (t½) from the slope of the linear regression line.

-

Calculate the intrinsic clearance (Clint) based on the half-life and the microsomal protein concentration.

-

In Vitro Assessment of Transporter Interaction (e.g., P-gp, OATP)

Objective: To determine if beclabuvir is a substrate or inhibitor of key drug transporters like P-glycoprotein (P-gp) and Organic Anion-Transporting Polypeptides (OATPs).

Methodology (for substrate assessment):

-

Cell Culture:

-

Use polarized cell monolayers that overexpress the transporter of interest (e.g., Caco-2 for P-gp, or HEK293 cells transfected with OATP1B1 or OATP1B3).

-

-

Bidirectional Transport Assay:

-

Plate the cells on permeable filter supports.

-

Add beclabuvir to either the apical (A) or basolateral (B) chamber.

-

At specified time intervals, collect samples from the opposite chamber.

-

Quantify the concentration of beclabuvir in the samples using LC-MS/MS.

-

-

Data Analysis:

-

Calculate the apparent permeability coefficients (Papp) for both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.

-

The efflux ratio (Papp(B-to-A) / Papp(A-to-B)) is calculated. An efflux ratio significantly greater than 1 suggests that beclabuvir is a substrate of the efflux transporter.

-

Mandatory Visualizations

Mechanism of Action of Beclabuvir

Caption: Beclabuvir allosterically inhibits HCV NS5B polymerase, halting viral RNA replication.

Experimental Workflow for In Vitro Drug-Drug Interaction Assessment

Caption: Workflow for assessing CYP inhibition and induction potential of beclabuvir in vitro.

Conclusion

This compound possesses a favorable pharmacokinetic profile characterized by good oral bioavailability, hepatotropic distribution, and a moderate plasma half-life. Its metabolism involves the formation of an active metabolite, and it has a potential for drug-drug interactions primarily through the induction of CYP3A4 and CYP2C19 and weak inhibition of CYP2D6, P-gp, and OATP when administered as part of a combination regimen. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with beclabuvir and other non-nucleoside inhibitors of HCV NS5B polymerase. Further studies to fully elucidate the human metabolic pathways and to obtain detailed single-agent pharmacokinetic data in healthy volunteers would be beneficial for a complete understanding of its disposition.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of Beclabuvir: A Potent Allosteric Inhibitor of the Hepatitis C Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multiplexed LC-MS/MS method for the simultaneous quantitation of three novel hepatitis C antivirals, daclatasvir, asunaprevir, and beclabuvir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxidative degradation pathways of this compound mediated by hydrogen peroxide and UV/Vis light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of a Fixed-Dose Co-Formulation of Daclatasvir, Asunaprevir, and Beclabuvir on the Pharmacokinetics of a Cocktail of Cytochrome P450 and Drug Transporter Substrates in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Population Pharmacokinetic Analysis of Daclatasvir, Asunaprevir, and Beclabuvir Combination in HCV-Infected Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development and validation of LC–MS/MS method for quantification of bictegravir in human plasma and its application to an intracellular uptake study - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antiviral Spectrum of Beclabuvir: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beclabuvir (BMS-791325) is a direct-acting antiviral agent for the treatment of Hepatitis C virus (HCV) infection.[1][2] It is a potent, allosteric, non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication.[1][2][3] Beclabuvir binds to a distinct allosteric site on the enzyme known as thumb site 1.[1][3] This binding induces a conformational change in the enzyme, ultimately inhibiting its polymerase activity. This document provides a comprehensive overview of the in vitro antiviral spectrum of beclabuvir, detailing its activity against various HCV genotypes, the experimental protocols used for its characterization, and its resistance profile.

Mechanism of Action

Beclabuvir exerts its antiviral effect by targeting the HCV NS5B polymerase, an essential enzyme for the replication of the viral RNA genome.[4] Unlike nucleoside inhibitors that compete with natural substrates for the active site, beclabuvir is a non-nucleoside inhibitor that binds to an allosteric site called thumb site 1.[1][3] This binding event does not directly block the catalytic site but instead locks the enzyme in a conformation that is unable to initiate RNA synthesis. This allosteric inhibition is a key feature of beclabuvir's mechanism.

In Vitro Antiviral Activity

The antiviral activity of beclabuvir has been evaluated in vitro using various HCV replicon systems. These systems are typically derived from human hepatoma cell lines (e.g., Huh-7) that harbor self-replicating HCV RNA molecules (replicons).[4] The potency of the compound is generally expressed as the 50% effective concentration (EC50), which is the concentration of the drug required to inhibit 50% of viral replication.

Table 1: In Vitro Activity of Beclabuvir Against HCV Genotypes

| HCV Genotype/Subtype | Replicon System | Assay Method | EC50 (nM) | Reference(s) |

| Genotype 1a | H77c | FRET | 3 - 6 | [1][5] |

| Genotype 1b | Con1 | FRET | 6 - 28 | [1] |

| Genotype 3 | - | - | Active (nanomolar) | [2] |

| Genotype 4 | - | - | Active (nanomolar) | [2] |

| Genotype 5 | - | - | Active (nanomolar) | [2] |

| Genotype 6 | - | - | Active (nanomolar) | [2] |

Data presented are representative values from the cited literature. EC50 values can vary depending on the specific replicon, cell line, and assay conditions used.

Table 2: In Vitro Activity of Beclabuvir Against Recombinant NS5B Polymerase

| HCV Genotype | IC50 (nM) | Reference(s) |

| Genotype 1 | < 28 | [1][3] |

| Genotype 3 | < 28 | [1][3] |

| Genotype 4 | < 28 | [1][3] |

| Genotype 5 | < 28 | [1][3] |

IC50 (50% inhibitory concentration) is the concentration of the drug required to inhibit 50% of the enzymatic activity of the recombinant NS5B polymerase.

Experimental Protocols

The in vitro antiviral activity of beclabuvir is predominantly assessed using HCV replicon assays. Below are generalized protocols for such assays.

HCV Replicon Assay for EC50 Determination

This protocol describes a typical method for determining the EC50 value of an antiviral compound against an HCV replicon expressing a reporter gene, such as luciferase.

-

Cell Culture:

-

Maintain Huh-7 cells harboring a specific HCV subgenomic replicon (e.g., genotype 1b with a luciferase reporter) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 for selection.

-

-

Compound Preparation:

-

Prepare a stock solution of beclabuvir in dimethyl sulfoxide (DMSO).

-

Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations for testing.

-

-

Assay Procedure:

-

Seed the replicon-containing Huh-7 cells into 96-well plates at a predetermined density.

-

After cell attachment (typically 24 hours), remove the culture medium and add the medium containing the serially diluted beclabuvir. Include appropriate controls (e.g., DMSO vehicle control for 0% inhibition and a known potent HCV inhibitor for 100% inhibition).

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

-

-

Data Analysis:

-

Following incubation, measure the reporter gene activity (e.g., luciferase signal) according to the manufacturer's instructions.

-

Concurrently, assess cell viability using a cytotoxicity assay (e.g., CellTiter-Glo®) to determine the 50% cytotoxic concentration (CC50).

-

Calculate the percentage of inhibition for each compound concentration relative to the controls.

-

Determine the EC50 value by fitting the dose-response curve using a non-linear regression model.

-

NS5B Polymerase Inhibition Assay

This assay measures the direct inhibitory effect of beclabuvir on the enzymatic activity of recombinant HCV NS5B polymerase.

-

Reaction Mixture:

-

Prepare a reaction buffer containing Tris-HCl, MgCl2, DTT, and a synthetic RNA template with a biotinylated primer.

-

Add the purified recombinant HCV NS5B polymerase to the buffer.

-

-

Inhibition Assay:

-

Add serially diluted beclabuvir or DMSO control to the reaction mixture.

-

Initiate the polymerase reaction by adding a mixture of ribonucleotides (ATP, CTP, GTP) and a radiolabeled nucleotide (e.g., [3H]-UTP).

-

Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period (e.g., 2 hours).

-

-

Detection and Analysis:

-

Stop the reaction and capture the biotinylated RNA products on streptavidin-coated plates.

-

Measure the incorporation of the radiolabeled nucleotide using a scintillation counter.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

In Vitro Resistance Profile

The emergence of drug-resistant viral variants is a potential challenge for antiviral therapies. In vitro studies have been conducted to identify the amino acid substitutions in the NS5B polymerase that confer resistance to beclabuvir.

Table 3: Beclabuvir Resistance-Associated Substitutions (RASs)

| NS5B Amino Acid Substitution | HCV Genotype | Fold Change in EC50 | Reference(s) |

| P495L | Genotype 1a/1b | >100 | [6] |

| P495A | Genotype 1a/1b | >100 | [6] |

| P495S | Genotype 1a/1b | >100 | [6] |

| A421V | Genotype 1 | - | [6] |

Fold change in EC50 is the ratio of the EC50 value for the mutant replicon to that of the wild-type replicon.

The primary resistance-associated substitutions for beclabuvir are located at position P495 in the thumb domain of the NS5B polymerase.[6] These mutations have been shown to significantly reduce the in vitro susceptibility to beclabuvir. The A421V substitution has also been identified as a resistance-associated variant.[6]

In Vitro Resistance Selection Protocol

-

Long-Term Culture:

-

Culture HCV replicon-containing cells in the presence of a fixed, sub-optimal concentration of beclabuvir.

-

Alternatively, gradually increase the concentration of beclabuvir over several passages.

-

-

Isolation of Resistant Clones:

-

Isolate individual cell colonies that are able to replicate in the presence of the drug.

-

-

Genotypic and Phenotypic Analysis:

Conclusion

Beclabuvir is a potent in vitro inhibitor of HCV replication, demonstrating activity against a range of HCV genotypes, particularly genotype 1. Its mechanism of action as an allosteric inhibitor of the NS5B polymerase provides a valuable therapeutic option. Understanding its in vitro antiviral spectrum, the methodologies for its evaluation, and its resistance profile is crucial for its effective use in combination therapies and for the development of next-generation HCV inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A randomized, placebo-controlled study of the NS5B inhibitor beclabuvir with peginterferon/ribavirin for HCV genotype 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. glpbio.com [glpbio.com]

- 4. Discovery of Beclabuvir: A Potent Allosteric Inhibitor of the Hepatitis C Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Genotypic and phenotypic studies of hepatitis virus resistance to antivirals [vhc-henrimondor.com]

- 8. natap.org [natap.org]

- 9. hcvguidelines.org [hcvguidelines.org]

Beclabuvir Hydrochloride: A Technical Overview of its Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beclabuvir hydrochloride, with the chemical formula C36H46ClN5O5S and a molecular weight of 696.3 g/mol , is a potent, non-nucleoside allosteric inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] It binds to the thumb site 1 of the enzyme, effectively suppressing viral RNA replication.[3] This document provides a comprehensive guide to the chemical and physical properties of this compound, crucial for its development and formulation as an antiviral agent.

Chemical Properties

This compound is the hydrochloride salt of beclabuvir. Its chemical structure and key identifiers are summarized below.

| Property | Value | Reference |

| Chemical Name | (4bS,5aR)-12-Cyclohexyl-N-(dimethylsulfamoyl)-3-methoxy-5a-((1R,5S)-3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carbonyl)-4b,5,5a,6-tetrahydrocyclopropa[d]indolo[2,1-a][4]benzazepine-5-carboxamide hydrochloride | [1] |

| CAS Number | 958002-36-3 | [1] |

| Molecular Formula | C36H46ClN5O5S | [1] |

| Molecular Weight | 696.3 g/mol | [1] |

Forced degradation studies have been conducted on this compound to understand its stability profile. These studies are essential for identifying potential degradation products and developing stable formulations.[5]

Physical Properties

The physical properties of an active pharmaceutical ingredient (API) like this compound are critical for its formulation into a safe and effective drug product.

| Property | Value | Reference |

| Solubility | Soluble in DMSO (≥ 30 mg/mL). A related compound was found to have an amorphous aqueous solubility of <1 µg/mL, suggesting low aqueous solubility. | [4][6] |

| Biopharmaceutics Classification System (BCS) | Related compounds have been categorized as Class II, indicating high permeability and low solubility. | [4] |

Experimental Protocols

Detailed experimental protocols for the physicochemical characterization of this compound are not publicly available. However, standard pharmaceutical industry practices for API characterization would involve the following methodologies.

Solubility Determination

A standard shake-flask method would be employed to determine the equilibrium solubility of this compound in various solvents, including water and buffered solutions at different pH values (typically over the physiological pH range of 1.2 to 6.8).[7] The concentration of the dissolved compound would be measured using a validated analytical technique, such as high-performance liquid chromatography (HPLC).

Melting Point Determination

Differential Scanning Calorimetry (DSC) is the standard method for determining the melting point and other thermal transitions of a crystalline solid.[8][9] A small, accurately weighed sample would be heated at a constant rate in a controlled atmosphere, and the heat flow to the sample would be monitored.

pKa Determination

The acid dissociation constant (pKa) can be determined experimentally using methods such as potentiometric titration or UV-Vis spectrophotometry.[10] These methods involve monitoring changes in pH or absorbance as a strong acid or base is added to a solution of the compound.

Solid-State Characterization (X-ray Powder Diffraction - XRPD)

XRPD is a critical technique for characterizing the solid-state form of an API, including identifying its crystalline or amorphous nature and detecting polymorphism. The sample is irradiated with X-rays, and the diffraction pattern is recorded and analyzed.[11][12]

Mechanism of Action and Signaling Pathway

Beclabuvir is an allosteric inhibitor of the HCV NS5B polymerase, a key enzyme in the viral replication cycle. By binding to a site distinct from the enzyme's active site, it induces a conformational change that inhibits the polymerase's function, thereby preventing the synthesis of new viral RNA.

Caption: Mechanism of action of this compound.

Experimental Workflow for Physicochemical Characterization

A typical workflow for the physicochemical characterization of a new drug candidate like this compound is outlined below.

Caption: A generalized workflow for physicochemical characterization.

References

- 1. This compound | C36H46ClN5O5S | CID 72722244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery of Beclabuvir: A Potent Allosteric Inhibitor of the Hepatitis C Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxidative degradation pathways of this compound mediated by hydrogen peroxide and UV/Vis light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. who.int [who.int]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Determination of acid dissociation constants (pKa) of cephalosporin antibiotics: Computational and experimental approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

The Convergent Synthesis of Beclabuvir: A Detailed Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Beclabuvir, a potent, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, has been a subject of significant interest in the field of medicinal chemistry. Its complex, polycyclic architecture necessitates a sophisticated and efficient synthetic strategy. This technical guide provides an in-depth exploration of the kilogram-scale synthesis of beclabuvir, focusing on the convergent approach that has proven successful for its large-scale production. The synthesis is characterized by the initial preparation of two key building blocks—a chiral cyclopropane fragment and a functionalized indole fragment—which are subsequently coupled and cyclized to afford the final active pharmaceutical ingredient.

The overall synthetic pathway proceeds in 12 linear steps, with five isolation stages, culminating in an 8% overall yield. Key transformations include a rhodium-catalyzed asymmetric cyclopropanation to establish the crucial stereochemistry of the cyclopropane ring and a palladium-catalyzed intramolecular direct arylation to construct the central seven-membered ring.

Synthesis of the Chiral Cyclopropane Fragment

The synthesis of the chiral cyclopropane tosylate, a key intermediate, begins with readily available starting materials and leverages an asymmetric catalytic reaction to install the desired chirality. A critical intermediate in this sequence is an acid alcohol cyclopropane, which is highly crystalline and allows for enantiomeric excess (ee) enhancement through chiral salt formation.

Quantitative Data for Cyclopropane Fragment Synthesis

| Step | Product | Key Reagents/Catalysts | Yield | Purity/ee |

| 1 | Chiral Cyclopropane Intermediate | Rhodium catalyst | 94% | 83% ee |

| 2 | Acid Alcohol Cyclopropane | (R)-α-methylbenzylamine | - | Crystalline solid, allows for ee upgrade |

| 3 | Cyclopropyl Tosylate | - | - | - |

Synthesis of the Indole Fragment

The indole fragment is prepared through a multi-step sequence that begins with a reductive alkylation. A notable challenge in this synthesis is the prevention of side reactions, such as the competitive nucleophilic attack by the indole nitrogen. This was overcome by in situ protection of the indole nitrogen with a Boc group. The synthesis of the indole fragment requires six chemical transformations with three isolations, resulting in a 53% overall yield. In a scaled-up process, 254 kg of the final indole intermediate was produced with a purity of 99.4–99.7 HPLC area percent and a yield of 76.3–77.4%.

Quantitative Data for Indole Fragment Synthesis

| Step | Product | Key Reagents/Catalysts | Yield | Purity |

| 1-6 | Final Indole Fragment | CDI, Boc-anhydride, DBU | 53% (overall) | 98.9-99.7 HPLC area % |

Fragment Coupling and Final Assembly

With both the chiral cyclopropane tosylate and the functionalized indole in hand, the convergent synthesis proceeds to the crucial fragment coupling step via an alkylation reaction. The generation of the relatively insoluble indole dianion is necessary to facilitate this reaction, for which sodium hexamethyldisilazide (NaHMDS) in DMF was found to be an effective base and solvent system.

Following the successful coupling of the two fragments, the final key transformation is the construction of the central seven-membered ring. This is achieved through a palladium-catalyzed intramolecular direct indole arylation. The optimization of this reaction involved screening various palladium catalysts, with Pd(dba)2 and Pd(tfa)2 being considered, and careful control of water content to minimize the formation of desbromo impurities.

The culmination of this synthetic sequence is the formation of beclabuvir, which is then isolated as its hydrochloride salt.

Experimental Protocols

General Method for Rhodium-Catalyzed Asymmetric Cyclopropanation:

A solution of styrene C is treated with a rhodium-based catalyst. The reaction is carefully monitored for completion. Upon completion, the product is isolated and purified to yield the chiral cyclopropane intermediate. The enantiomeric excess is determined using chiral HPLC.

General Method for Palladium-Catalyzed Intramolecular Direct Indole Arylation:

A solution of the coupled indole-cyclopropane intermediate is prepared in a suitable solvent such as DMF or DMAc. A palladium catalyst, for instance, Pd(dba)2, is added, and the reaction mixture is heated. The progress of the cyclization is monitored by HPLC. Upon completion, the reaction is worked up, and the crude product is purified by crystallization to afford the beclabuvir core structure.

Visualizing the Synthesis

Overall Synthetic Strategy for Beclabuvir

Caption: Convergent synthesis of beclabuvir.

Experimental Workflow for Intramolecular Direct Arylation

Caption: Key steps in the palladium-catalyzed cyclization.

Beclabuvir Hydrochloride: A Technical Overview for Drug Development Professionals

An In-depth Guide to the Molecular Properties, Mechanism of Action, and Experimental Evaluation of a Potent HCV NS5B Polymerase Inhibitor.

This technical guide provides a comprehensive overview of beclabuvir hydrochloride, a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's chemical properties, mechanism of action, and the experimental protocols used for its characterization.

Core Molecular and Chemical Data

This compound is the hydrochloride salt of beclabuvir. The fundamental molecular and chemical properties are summarized below.

| Property | Value |

| Compound | This compound |

| Molecular Formula | C36H46ClN5O5S |

| Molecular Weight | 696.3 g/mol |

| Parent Compound | Beclabuvir |

| Parent Molecular Formula | C36H45N5O5S |

| Parent Molecular Weight | 659.8 g/mol |

| CAS Number | 958002-36-3 (hydrochloride); 958002-33-0 (parent) |

| Synonyms | BMS-791325 hydrochloride |

Mechanism of Action: Allosteric Inhibition of HCV Replication

Beclabuvir is a potent and selective allosteric inhibitor of the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for the replication of the viral genome.[1] Unlike nucleoside inhibitors that target the enzyme's active site, beclabuvir binds to a distinct allosteric site known as thumb site 1.[2] This binding event induces a conformational change in the enzyme, thereby impeding its function and ultimately suppressing viral RNA synthesis.[2]

The HCV replication process is a complex series of events that takes place within a specialized intracellular membrane structure called the membranous web.[3] The viral polyprotein is cleaved by both host and viral proteases (NS3/4A) to yield individual nonstructural (NS) proteins.[4] These proteins, including NS3, NS4A, NS4B, NS5A, and NS5B, assemble to form the replication complex.[5] Beclabuvir's targeting of NS5B disrupts the function of this entire complex.[1]

Experimental Protocols for Efficacy Determination

The antiviral activity of beclabuvir has been characterized through a series of in vitro assays. The following sections provide an overview of the methodologies for key experiments.

In Vitro HCV NS5B Polymerase Activity Assay (Scintillation Proximity Assay)

This biochemical assay directly measures the inhibitory effect of beclabuvir on the enzymatic activity of recombinant HCV NS5B polymerase.

Principle: The assay quantifies the incorporation of a radiolabeled nucleotide triphosphate (e.g., [33P]GTP) into a newly synthesized RNA strand using a biotinylated RNA template. The biotinylated template is captured by streptavidin-coated scintillation proximity assay (SPA) beads. When the radiolabeled nucleotide is incorporated, it is brought into close proximity with the scintillant in the beads, generating a light signal that is proportional to the polymerase activity.

General Protocol:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), salts (e.g., MgCl2, KCl), a reducing agent (e.g., DTT), the four nucleotide triphosphates (ATP, CTP, UTP, and radiolabeled GTP), and the biotinylated RNA template/primer.

-

Compound Addition: Serial dilutions of beclabuvir (or control compounds) are added to the wells of a microplate.

-

Enzyme Addition: The reaction is initiated by the addition of purified recombinant HCV NS5B polymerase.

-

Incubation: The reaction plate is incubated at a controlled temperature (e.g., 22°C) to allow for RNA synthesis.

-

Termination and SPA Bead Addition: The reaction is stopped by the addition of EDTA. Streptavidin-coated SPA beads are then added to each well to capture the biotinylated RNA.

-

Signal Detection: After a further incubation period to allow for bead settling, the plate is read in a microplate scintillation counter. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

HCV Replicon Cell-Based Assay

This assay evaluates the antiviral activity of beclabuvir in a cellular context using human hepatoma (Huh-7) cells that harbor a subgenomic HCV replicon.[6]

Principle: The HCV replicon is a self-replicating RNA molecule that contains the HCV nonstructural proteins necessary for replication, along with a selectable marker (e.g., neomycin phosphotransferase) and a reporter gene. Inhibition of HCV replication by the test compound leads to a decrease in replicon RNA levels, which can be quantified.

General Protocol:

-

Cell Culture: Huh-7 cells harboring the HCV replicon are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and a selection agent (e.g., G418).[7]

-

Compound Treatment: The replicon-containing cells are seeded into microplates and treated with various concentrations of beclabuvir or control compounds for a period of time (e.g., 72 hours).[8]

-

Quantification of HCV RNA: Total cellular RNA is extracted, and the level of HCV replicon RNA is quantified using real-time reverse transcription PCR (RT-PCR).

-

Cytotoxicity Assessment: In parallel, the cytotoxicity of the compound on the host cells is determined using an assay such as the measurement of the fluorescence of Alamar blue dye, which indicates mitochondrial function.[6]

-

Data Analysis: The EC50 (50% effective concentration) is calculated as the concentration of the compound that reduces HCV replicon RNA levels by 50%. The CC50 (50% cytotoxic concentration) is also determined. The selectivity index (SI) is calculated as the ratio of CC50 to EC50.

Indirect Measurement of HCV Replication via NS3/4A Protease Activity (FRET Assay)

Inhibition of the HCV replication complex, including the NS5B polymerase, results in a downstream reduction in the production of all viral proteins, including the NS3/4A protease. This can be indirectly measured using a Fluorescence Resonance Energy Transfer (FRET) assay.[6]

Principle: A synthetic peptide substrate is designed to contain a cleavage site for the NS3/4A protease, flanked by a fluorescent donor (e.g., EDANS or 5-FAM) and a quencher molecule (e.g., DABCYL or QXL™520).[9] In the intact peptide, the quencher suppresses the fluorescence of the donor. Upon cleavage by the NS3/4A protease, the donor and quencher are separated, leading to an increase in fluorescence that is proportional to the protease activity.[9]

General Protocol:

-

Cell Lysate Preparation: Lysates are prepared from HCV replicon cells that have been treated with beclabuvir or control compounds.

-

FRET Reaction: The cell lysates are incubated with the FRET peptide substrate in a suitable assay buffer.[9]

-

Fluorescence Measurement: The increase in fluorescence is monitored over time using a fluorescence plate reader.

-

Data Analysis: The rate of the reaction is determined from the slope of the fluorescence versus time plot. The inhibition of NS3/4A protease activity reflects the overall inhibition of HCV replication.

Conclusion

This compound is a well-characterized antiviral compound that targets a key enzyme in the hepatitis C virus life cycle. Its allosteric mechanism of action provides a distinct advantage in combination therapies. The experimental protocols outlined in this guide provide a robust framework for the evaluation of beclabuvir and other potential HCV NS5B polymerase inhibitors, from initial biochemical screening to cell-based efficacy and toxicity profiling. This comprehensive understanding is crucial for the continued development of novel and effective treatments for chronic hepatitis C.

References

- 1. Beclabuvir for the treatment of hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Hepatitis C Virus Replication Compartment Formation: Mechanism and Drug Target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hepatitis C Viral Replication Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biochemical Activities of the HCV NS5B RNA-Dependent RNA Polymerase - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Discovery of Beclabuvir: A Potent Allosteric Inhibitor of the Hepatitis C Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Hepatitis C Virus Subgenomic Replicons in the Human Embryonic Kidney 293 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eurogentec.com [eurogentec.com]

Methodological & Application

Beclabuvir In Vitro HCV Replication Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beclabuvir (BMS-791325) is a potent and selective allosteric inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, a key enzyme essential for viral replication.[1][2] Unlike nucleoside inhibitors that target the active site, beclabuvir binds to a distinct non-catalytic site on the enzyme known as thumb site 1.[2][3] This binding induces a conformational change in the NS5B protein, ultimately inhibiting viral RNA synthesis and replication.[2] Beclabuvir has demonstrated significant antiviral activity against multiple HCV genotypes, particularly genotype 1.[4][5] This document provides detailed protocols for an in vitro HCV replication assay to evaluate the efficacy of beclabuvir and other potential HCV inhibitors.

The primary method described is the HCV subgenomic replicon assay.[5] This cell-based assay utilizes human hepatoma cells (Huh-7) that stably express a subgenomic portion of the HCV RNA. This subgenome contains the nonstructural proteins (NS3 to NS5B) necessary for RNA replication but lacks the structural proteins, rendering the system non-infectious.[5] The replicon RNA often includes a reporter gene, such as luciferase, allowing for a quantitative measure of viral replication.[6] A multiplexed cytotoxicity assay is also detailed to assess the compound's effect on host cell viability, enabling the determination of a selectivity index.

Mechanism of Action of Beclabuvir

Beclabuvir is a non-nucleoside inhibitor that allosterically targets the HCV NS5B polymerase. The NS5B protein has a characteristic "right-hand" structure with finger, palm, and thumb domains. Beclabuvir binds to a specific pocket within the thumb domain, distant from the catalytic active site located in the palm domain. This binding event locks the polymerase in an inactive conformation, preventing the initiation and/or elongation of the nascent viral RNA strand.

Data Presentation

The following tables summarize the in vitro antiviral activity and cytotoxicity of beclabuvir against different HCV genotypes in Huh-7 cells. The 50% effective concentration (EC50) represents the concentration of the drug that inhibits 50% of viral replication, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.

| HCV Genotype | Replicon | EC50 (nM) | Reference |

| 1a | H77c | 10 | [5] |

| 1b | Con1 | 8 | [5] |

| Cell Line | Assay | CC50 (µM) | Reference |

| Huh-7 | Alamar Blue | >25 | [5] |

Note: Beclabuvir has also been reported to have nanomolar activity against HCV genotypes 3, 4, 5, and 6 in vitro, although specific EC50 values from replicon assays are not as readily available in the cited literature.[3][7]

Experimental Protocols

HCV Replicon Assay Workflow

The overall workflow for the HCV replicon assay involves seeding the replicon-containing cells, treating them with a serial dilution of the test compound, incubating for a set period, and then measuring both luciferase activity (for antiviral efficacy) and cell viability (for cytotoxicity).

References

- 1. researchgate.net [researchgate.net]

- 2. HCV Genome and Life Cycle - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of Beclabuvir: A Potent Allosteric Inhibitor of the Hepatitis C Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 7. Hepatitis C Virus RNA Replication - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Beclabuvir in HCV Genotype 1 Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction: Beclabuvir (BCV), also known as BMS-791325, is a potent, non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1] It exhibits nanomolar activity against HCV genotype 1 in vitro.[1] Beclabuvir functions as an allosteric inhibitor, binding to a distinct site on the NS5B enzyme known as thumb site 1.[2][3] This mode of action prevents the conformational changes necessary for viral RNA synthesis, thereby halting HCV replication.[4] Due to its mechanism, beclabuvir is a critical component of all-oral, direct-acting antiviral (DAA) combination therapies, designed to increase efficacy and create a high barrier to resistance.[5][6] Its primary clinical application has been in a triple-combination regimen with daclatasvir (an NS5A inhibitor) and asunaprevir (an NS3 protease inhibitor) for the treatment of chronic HCV genotype 1 infection.[5][7]

Application Notes

Mechanism of Action

Beclabuvir is not a nucleoside analog and does not compete with nucleotide triphosphates for the active site of the NS5B polymerase. Instead, it binds to an allosteric pocket on the enzyme, approximately 35 Å from the catalytic site, inducing a conformational change that prevents the initiation of RNA synthesis.[4] This allosteric inhibition is a key characteristic, making it effective in combination with other DAAs that target different viral proteins, such as the NS3/4A protease and the NS5A replication complex protein.[5]

Caption: Mechanism of Beclabuvir as an allosteric NS5B polymerase inhibitor.

In Vitro Antiviral Activity

Beclabuvir demonstrates potent activity against HCV genotype 1 replicons in cell culture. The 50% effective concentration (EC50) is typically in the low nanomolar range. Its cytotoxicity is significantly lower, leading to a favorable selectivity index.

Table 1: In Vitro Activity of Beclabuvir against HCV Genotype 1

| Parameter | HCV Genotype/Assay | Value | Reference |

|---|---|---|---|

| EC50 | Genotype 1a (H77c) Replicon | 2 nM | [2] |

| EC50 | Genotype 1b (Con1) Replicon | 0.6 nM | [2] |

| IC50 | Recombinant NS5B (Genotype 1) | < 28 nM | [2][3] |

| CC50 | Huh-7 Cells | 16 µM |[2] |

Clinical Efficacy in Combination Therapy

Beclabuvir's development has focused on its use in interferon-free combination regimens. The triple combination of daclatasvir (DCV), asunaprevir (ASV), and beclabuvir (BCV) has shown high efficacy in treating patients with HCV genotype 1, including those with historically difficult-to-treat characteristics.

Table 2: Clinical Efficacy of Beclabuvir-Based Regimens in HCV Genotype 1 Patients

| Regimen | Patient Population | Treatment Duration | SVR12 Rate | Reference |

|---|---|---|---|---|

| DCV + ASV + BCV | Treatment-Naïve | 12 Weeks | 95.7% | [7] |

| DCV + ASV + BCV | Interferon-Experienced | 12 Weeks | ~95% | [7] |

| DCV + ASV + BCV | Patients with Cirrhosis | 12 Weeks | 88% | [8] |

| BCV (75 mg) + PegIFN/RBV | Treatment-Naïve | 48 Weeks | >75% (eRVR) | [1][9] |

| DCV + ASV + BCV + RBV | Treatment-Naïve | 12 Weeks | 96% |[10] |

SVR12: Sustained Virologic Response 12 weeks post-treatment. eRVR: extended Rapid Virologic Response (undetectable HCV RNA at weeks 4 and 12).

Rationale for Multi-Target DAA Therapy

HCV's high replication rate and error-prone polymerase lead to the rapid selection of drug-resistant variants under monotherapy. A combination of DAAs targeting different viral proteins (NS3/4A protease, NS5A, and NS5B polymerase) provides multiple, synergistic pressures on the virus. This approach dramatically increases the SVR rate and raises the barrier to resistance, as the virus would need to acquire multiple mutations simultaneously to escape the effects of all three drugs.

Caption: Multi-target approach of Beclabuvir, Daclatasvir, and Asunaprevir.

Resistance Profile

The primary resistance-associated substitution (RAS) selected by beclabuvir in genotype 1 is P495L/S in the NS5B polymerase.[11]

-

Baseline Prevalence: The P495 RAS is rare (≤1%) in treatment-naïve patients.[11]

-

Treatment-Emergent RAS: While P495L/S can emerge in patients who experience virologic failure, it has been shown to have lower fitness.[11]

-

Persistence: Post-treatment, NS5B RAS like P495L/S tend to be replaced by the wild-type virus sequence within 24 to 48 weeks, which is faster than the persistence observed for NS5A RAS.[11]

Experimental Protocols

Protocol 1: In Vitro HCV NS5B Polymerase Inhibition Assay

This protocol determines the 50% inhibitory concentration (IC50) of beclabuvir against recombinant HCV NS5B polymerase.

Materials:

-

Recombinant, purified HCV NS5B polymerase (e.g., genotype 1b, Con1).[5]

-

RNA template (e.g., HCV (-) 3' T RNA).[12]

-

Reaction Buffer: 20 mM HEPES (pH 8.0), 1.5 mM MnCl2, 100 mM ammonium acetate, 1 mM DTT.[12]

-

Nucleotide Mix: GTP, ATP, CTP, and UTP.

-

Radiolabeled Nucleotide: [³³P]-UTP or [³H]-UTP.

-

RNasin (RNase inhibitor).

-

Beclabuvir stock solution (in DMSO).

-

96-well reaction plates.

-

Scintillation Proximity Assay (SPA) beads.[5]

-

Microplate scintillation counter.

Methodology:

-

Prepare serial dilutions of beclabuvir in DMSO, then dilute further into the reaction buffer to achieve final desired concentrations. Include a DMSO-only control.

-

In a 96-well plate, add 5 µL of the diluted beclabuvir compound or DMSO control.

-

Prepare a master mix containing reaction buffer, DTT, RNasin, non-radiolabeled nucleotides, and the RNA template.

-

Add 40 µL of the master mix to each well.

-

Initiate the reaction by adding 5 µL of a solution containing the NS5B enzyme and the radiolabeled nucleotide.

-

Incubate the plate at 30°C for 2 hours.

-

Terminate the reaction by adding EDTA to chelate the metal ions.

-

Add SPA beads and incubate according to the manufacturer's instructions to allow capture of the newly synthesized, radiolabeled RNA.

-

Read the plate on a microplate scintillation counter to measure the incorporated radioactivity.

-

Calculate the percent inhibition for each beclabuvir concentration relative to the DMSO control.

-

Determine the IC50 value by plotting percent inhibition versus log concentration and fitting the data to a four-parameter logistic curve.

Protocol 2: HCV Replicon Assay for Antiviral Activity (EC50 Determination)

This cell-based assay measures the efficacy of beclabuvir in inhibiting HCV RNA replication within human hepatoma cells.

Caption: Experimental workflow for determining the EC50 of Beclabuvir.

Materials:

-

Huh-7 human hepatoma cells stably expressing an HCV genotype 1 subgenomic replicon.[5] The replicon may contain a reporter gene like luciferase for easy quantification.[2]

-

Complete cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and G418 for selection).

-

Beclabuvir stock solution (in DMSO).

-

96-well cell culture plates.

-

Luciferase assay reagent or RNA extraction kit and qRT-PCR reagents.

Methodology:

-

Seed the stable replicon cells in 96-well plates at an appropriate density and incubate for 24 hours.

-

Prepare serial dilutions of beclabuvir in cell culture medium. Ensure the final DMSO concentration is non-toxic (e.g., <0.5%).

-

Remove the old medium from the cells and add the medium containing the beclabuvir dilutions. Include wells for "no drug" (DMSO only) and "no cells" (background) controls.

-

Incubate the plates for 72 hours at 37°C in a CO2 incubator.

-

Assess HCV replication:

-

Luciferase Reporter: If using a luciferase replicon, lyse the cells and measure luminescence according to the manufacturer's protocol.[2]

-

qRT-PCR: Extract total RNA from the cells. Perform a one-step quantitative reverse transcription PCR (qRT-PCR) to quantify HCV RNA levels. Normalize to a housekeeping gene (e.g., GAPDH).

-

-

Calculate the percent inhibition of replication for each concentration relative to the DMSO control.

-

Determine the EC50 value by plotting the dose-response curve.

Protocol 3: Cytotoxicity Assay (CC50 Determination)

This protocol assesses the concentration of beclabuvir that causes a 50% reduction in cell viability.

Materials:

-

Huh-7 cells (or the same cell line used in the replicon assay).

-

Complete cell culture medium.

-

Beclabuvir stock solution (in DMSO).

-

96-well cell culture plates.

-

Cell viability reagent (e.g., CellTiter-Blue™, MTS, or MTT).

Methodology:

-

Seed Huh-7 cells in a 96-well plate and incubate for 24 hours.

-

Treat cells with the same serial dilutions of beclabuvir used in the replicon assay.

-

Incubate for 72 hours (matching the duration of the antiviral assay).

-

Add the cell viability reagent to each well and incubate for the time specified by the manufacturer (typically 1-4 hours).

-

Measure the signal (fluorescence or absorbance) using a plate reader.

-

Calculate the percent cytotoxicity for each concentration relative to the DMSO control.

-

Determine the 50% cytotoxic concentration (CC50) from the dose-response curve. The selectivity index (SI) can then be calculated as CC50 / EC50.

References

- 1. A randomized, placebo-controlled study of the NS5B inhibitor beclabuvir with peginterferon/ribavirin for HCV genotype 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. glpbio.com [glpbio.com]

- 4. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]

- 5. Discovery of Beclabuvir: A Potent Allosteric Inhibitor of the Hepatitis C Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Beclabuvir for the treatment of hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Beclabuvir in combination with asunaprevir and daclatasvir for hepatitis C virus genotype 1 infection: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Daclatasvir + asunaprevir + beclabuvir ± ribavirin for chronic HCV genotype 1-infected treatment-naive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 10. hepctip.ca [hepctip.ca]

- 11. Pooled analysis of HCV genotype 1 resistance-associated substitutions in NS5A, NS3 and NS5B pre-and post-treatment with 12 weeks of daclatasvir, asunaprevir and beclabuvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Beclabuvir in Combination with Daclatasvir and Asunaprevir for Hepatitis C Virus (HCV) Genotype 1 Infection

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the triple combination therapy of beclabuvir, daclatasvir, and asunaprevir for the treatment of chronic Hepatitis C Virus (HCV) genotype 1 infection. This document includes a summary of the mechanism of action, clinical efficacy data from the pivotal UNITY clinical trials, and detailed protocols for key experimental procedures.

Mechanism of Action: A Multi-pronged Attack on HCV Replication